2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid
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Overview
Description
2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a trifluoromethyl group attached to the phenyl ring, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, such as copper or palladium, under controlled reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using green chemistry principles. For example, the use of aqueous ethanol as a solvent and proline as a ligand and proton source can facilitate the synthesis in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of enzyme inhibitors and studying biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes like histone deacetylases (HDACs), leading to the modulation of gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Phenylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 2-(Trifluoromethyl)quinoline
Uniqueness
What sets 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C17H10F3NO2 |
---|---|
Molecular Weight |
317.26 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-7-3-1-6-11(13)15-9-12(16(22)23)10-5-2-4-8-14(10)21-15/h1-9H,(H,22,23) |
InChI Key |
GVMSZNXAWWNOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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